(2,6-Difluoropyridin-4-yl)methanol
Description
(2,6-Difluoropyridin-4-yl)methanol is a pyridine derivative characterized by fluorine atoms at the 2- and 6-positions of the aromatic ring and a hydroxymethyl (-CH2OH) group at the 4-position. This structural arrangement confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Fluorine’s strong electron-withdrawing nature polarizes the pyridine ring, enhancing the acidity of the methanol group and influencing reactivity in nucleophilic or electrophilic substitutions.
Properties
IUPAC Name |
(2,6-difluoropyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMTYLPRCDEQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoropyridin-4-yl)methanol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2,6-Difluoropyridin-4-yl)methanol may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques such as chromatography ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, alcohols, amines, and various substituted pyridine derivatives .
Scientific Research Applications
(2,6-Difluoropyridin-4-yl)methanol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,6-Difluoropyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronegativity of substituents significantly impacts the electronic environment of pyridine derivatives. Evidence from Evaluation of Group Electronegativity (2008) demonstrates that fluorine’s high electronegativity (Pauling scale: 4.0) creates a strong electron-withdrawing effect, reducing electron density on the pyridine ring compared to chlorine (3.0) or methoxy groups (-OCH3, ~2.5) . This effect is corroborated by linear correlations between ¹¹⁹Sn chemical shifts and substituent electronegativity in tin-containing analogs, suggesting similar trends in fluorine-substituted pyridines (Table 1) .
Table 1: Substituent Electronegativity and Electronic Effects
| Substituent | Electronegativity | Electron Effect | Impact on Pyridine Ring |
|---|---|---|---|
| -F | 4.0 | Strongly withdrawing | Reduced electron density |
| -Cl | 3.0 | Moderately withdrawing | Moderate polarization |
| -OCH3 | ~2.5 | Electron-donating | Increased electron density |
Structural and Reactivity Comparisons
- (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (): The chlorine atom at position 2 and dimethoxymethyl group at position 3 introduce moderate electron withdrawal and steric hindrance, respectively.
Biological Activity
(2,6-Difluoropyridin-4-yl)methanol is a fluorinated pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural properties, including the presence of fluorine atoms, enhance its lipophilicity and metabolic stability, making it a valuable compound for studying enzyme inhibition and protein-ligand interactions.
The compound's molecular formula is CHFN\O, with a molecular weight of 159.13 g/mol. The fluorine substituents at the 2 and 6 positions of the pyridine ring contribute to its distinct chemical reactivity and biological activity.
The biological activity of (2,6-Difluoropyridin-4-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance binding affinity to proteins or enzymes, which can modulate their activity. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways.
- Anticancer Activity : It interferes with signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties : It demonstrates activity against various bacterial strains by inhibiting cell wall synthesis.
Anticancer Activity
In vitro studies have demonstrated that (2,6-Difluoropyridin-4-yl)methanol exhibits selective cytotoxicity towards cancer cell lines compared to normal cells. A comparative analysis indicated that it effectively inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| HeLa | 5.4 | 10 |
| MCF-7 | 7.8 | 8 |
| Normal Fibroblasts | >50 | - |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). In studies, it exhibited submicromolar activity, indicating potent inhibition of bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 0.5 |
| E. coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Case Studies
- Cancer Cell Line Studies : A study assessed the effects of (2,6-Difluoropyridin-4-yl)methanol on various cancer cell lines. The results showed that the compound selectively inhibited the growth of cancer cells while sparing normal cells, suggesting potential for targeted cancer therapies .
- Antibacterial Efficacy : Another study focused on the antibacterial properties of this compound against MRSA strains. The mechanism was identified as the inhibition of specific bacterial enzymes crucial for cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
